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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B14794816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Murrangatin diacetate, a natural coumarin isolated from the plant genus Murraya (family

Rutaceae), serves as a valuable reference standard in the analysis of natural products.[1] Its

parent compound, murrangatin, has demonstrated noteworthy biological activity, including the

inhibition of tumor-induced angiogenesis through the regulation of the AKT signaling pathway.

[2] The accurate quantification of murrangatin diacetate in plant extracts and formulated

products is crucial for quality control, standardization, and further pharmacological

investigation.

These application notes provide detailed protocols for the use of Murrangatin diacetate as a

reference standard in High-Performance Liquid Chromatography (HPLC), High-Performance

Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Additionally, a general protocol for its isolation from natural sources is outlined, alongside a

diagram of the relevant biological signaling pathway.
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Property Value Reference

CAS Number 51650-59-0 [1]

Molecular Formula C₁₉H₂₀O₇ [1]

Molecular Weight 360.36 g/mol [1]

Storage Temperature -20°C [1]

Application 1: Quantitative Analysis by High-
Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of Murrangatin
diacetate in a sample matrix. The method is adapted from established protocols for the

analysis of coumarins in Murraya species.

Experimental Protocol
1. Instrumentation and Chromatographic Conditions:

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

Flow Rate: 1.0 mL/min

Detection Wavelength: 325 nm (based on typical absorbance maxima for coumarins)

Injection Volume: 20 µL

Column Temperature: 30°C

2. Preparation of Standard Solutions:

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Murrangatin diacetate
reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
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Working Standard Solutions: Prepare a series of dilutions from the primary stock solution

using the mobile phase to create calibration standards at concentrations ranging from 1 to

100 µg/mL.

3. Preparation of Sample Solutions:

Extraction: Extract the plant material or formulated product with a suitable solvent such as

methanol or ethyl acetate using sonication or maceration.

Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.

4. Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical validation parameters for the HPLC method.

Parameter Result

Retention Time (tR) ~ 8.5 min

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.1 µg/mL

Limit of Quantification (LOQ) 0.3 µg/mL

Recovery 98 - 102%

Precision (%RSD) < 2%

HPLC Experimental Workflow
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Caption: Workflow for the quantitative analysis of Murrangatin diacetate using HPLC.

Application 2: Quantitative Analysis by High-
Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method provides a simpler and higher-throughput alternative for the quantification

of Murrangatin diacetate. This protocol is based on general HPTLC methods for coumarin

analysis.[3]

Experimental Protocol
1. Instrumentation and Chromatographic Conditions:

HPTLC System: CAMAG HPTLC system or equivalent, with an automatic TLC sampler, TLC

scanner, and integrated software.

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).

Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber

saturated with the mobile phase.
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Densitometric Scanning: Scan the dried plate at 325 nm.

2. Preparation of Solutions:

Prepare standard and sample solutions as described in the HPLC protocol, using methanol

as the solvent.

3. Method Validation Parameters (Hypothetical Data):

Parameter Result

Rf Value ~ 0.55

Linearity Range 100 - 800 ng/spot

Correlation Coefficient (r²) > 0.998

LOD 20 ng/spot

LOQ 60 ng/spot

HPTLC Experimental Workflow
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Caption: Workflow for the quantitative analysis of Murrangatin diacetate using HPTLC.

Application 3: Analysis by UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the preliminary identification and quantification of

Murrangatin diacetate, particularly in simpler mixtures or for quality control purposes where a

full chromatographic separation is not required. Coumarins typically exhibit strong absorption in

the UV region.
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Experimental Protocol
1. Instrumentation:

A double-beam UV-Vis spectrophotometer.

2. Procedure:

Solvent: Use a UV-grade solvent such as methanol or ethanol.

Standard Preparation: Prepare a solution of Murrangatin diacetate of known concentration

in the chosen solvent.

Sample Preparation: Prepare a solution of the sample extract in the same solvent and filter if

necessary.

Measurement: Record the absorption spectrum from 200 to 400 nm.

Quantification: Determine the absorbance at the wavelength of maximum absorption (λmax)

and calculate the concentration using a calibration curve or the Beer-Lambert law.

3. Expected Spectral Data:

Coumarins typically show two main absorption bands. For Murrangatin diacetate, the

expected λmax would be in the range of 320-330 nm.

Parameter Expected Value

λmax ~325 nm

Molar Absorptivity (ε) To be determined experimentally

General Protocol for Isolation of Murrangatin
Diacetate
This protocol outlines a general procedure for the isolation of coumarins like Murrangatin
diacetate from plant material.
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Caption: General workflow for the isolation of Murrangatin diacetate from plant sources.

Biological Context: The PI3K/Akt Signaling Pathway
Murrangatin, the parent compound of Murrangatin diacetate, has been shown to inhibit the

PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[2]

Understanding this pathway is important for researchers investigating the pharmacological

effects of Murrangatin diacetate.

PI3K/Akt Signaling Pathway Diagram
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Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of

Murrangatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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